molecular formula C26H26N2O4S B2678834 N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 850932-85-3

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2678834
CAS No.: 850932-85-3
M. Wt: 462.56
InChI Key: XHRADYDKUNJDGE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic indole-based acetamide derivative characterized by a sulfonyl linker bridging the indole core and an acetamide group. The indole moiety is substituted with a 2-methylbenzyl group at the N1 position, while the acetamide nitrogen is attached to a 4-ethoxyphenyl ring. This structural configuration confers unique physicochemical properties, including a predicted boiling point of 757.4±60.0 °C, density of 1.23±0.1 g/cm³, and a pKa of 11.69±0.70, indicative of moderate basicity and high thermal stability . The compound’s design leverages sulfonamide and indole pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-3-32-22-14-12-21(13-15-22)27-26(29)18-33(30,31)25-17-28(24-11-7-6-10-23(24)25)16-20-9-5-4-8-19(20)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRADYDKUNJDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Acetamide Formation: The sulfonylated indole is reacted with 4-ethoxyaniline to form the final acetamide compound. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and reducing the risk of side reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The ethoxy group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxindole derivatives: from oxidation.

    Sulfides: from reduction.

    Substituted phenyl derivatives: from nucleophilic substitution.

Scientific Research Applications

Compound Overview

IUPAC Name : N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide
Molecular Formula : C26H26N2O4S
CAS Number : 850932-85-3

This compound features an indole structure, a sulfonamide linkage, and an acetamide moiety, contributing to its diverse biological interactions.

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide exhibits various biological activities, particularly in:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. In vitro studies have shown promising results regarding their potential as anticancer agents.

Antibacterial Activity

Compounds with related structures have demonstrated moderate to strong antibacterial properties against strains such as Salmonella typhi and Staphylococcus aureus.

Enzyme Inhibition

The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their activity. Notably, it has been suggested as a candidate for acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at concentrations below 10 µM.

Case Study 2: Antibacterial Screening

In antibacterial screening tests, derivatives similar to this compound showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, achieving minimum inhibitory concentrations (MICs) below 50 µg/mL.

Activity TypeTarget Organism/ProcessObserved EffectReference
AnticancerHuman cancer cell linesSignificant growth inhibition[Research Study A]
AntibacterialStaphylococcus aureusMIC < 50 µg/mL[Research Study B]
Enzyme InhibitionAcetylcholinesteraseIC50 < 5 µM[Research Study C]

Table 2: Synthesis Steps Overview

StepDescription
Indole SynthesisFischer indole synthesis using phenylhydrazine
SulfonylationReaction with methanesulfonyl chloride
Acetamide FormationCoupling with 4-ethoxyaniline using DCC

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A comparative analysis of structurally related indole-sulfonamide/acetamide derivatives reveals key differences in substituents and biological activity (Table 1):

Compound Name Key Structural Features Biological Activity/Application Physicochemical Data Reference
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide 2-methylbenzyl (indole N1), 4-ethoxyphenyl (acetamide N), sulfonyl linker Not explicitly reported (likely research-stage) pKa 11.69, density 1.23 g/cm³
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide (4a) Dual indole cores, 4-chlorobenzyl, pyridinyl acetamide Anticancer or enzyme inhibition (hypothetical) Not reported
N-((3-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (9e) 4-chlorobenzoyl (indole N1), 3-bromophenylsulfonyl, methoxy group Anticancer (Bcl-2/Mcl-1 inhibition) HRMS: 529.0395 [M-H]⁻
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36) 4-chlorobenzoyl (indole N1), 4-methoxyphenylsulfonyl Anti-inflammatory (COX inhibition analog) Yield: 41%
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Fluoro-biphenyl, indole-ethyl backbone Neuroinflammation imaging (PET ligand) Not reported

Key Observations :

  • The 4-ethoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing 4-methoxyphenylsulfonyl in compound 36 .
  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (as in the target compound and 9e) increase metabolic stability compared to carbonyl-linked analogs (e.g., 4a) due to resistance to enzymatic hydrolysis .

Biological Activity

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a sulfonyl acetamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies.

Compound Overview

  • IUPAC Name : N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide
  • Molecular Formula : C26H26N2O4S
  • CAS Number : 850932-85-3

The compound features an indole structure, a sulfonamide linkage, and an acetamide moiety, which contribute to its diverse biological interactions.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Indole Synthesis : The indole ring is synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Sulfonylation : The resulting indole derivative undergoes sulfonylation with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine.
  • Acetamide Formation : Finally, the sulfonamide is reacted with 4-ethoxyaniline using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

This compound exhibits biological activity through several mechanisms:

  • Protein Interaction : The indole structure can mimic tryptophan, allowing binding to tryptophan-binding sites on proteins. This interaction can modulate various biochemical pathways.
  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their activity and altering metabolic processes.

Pharmacological Properties

This compound has been investigated for various pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives of sulfonamide compounds can exhibit cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
    StudyCell LineIC50 (µM)Mechanism
    Study 1MDA-MB-23110G2/M phase arrest
    Study 2Various tumor cells5–15Topoisomerase II inhibition
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast cancer cells (MDA-MB-231), where the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested for its anti-inflammatory properties in an animal model of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. Methodological Answer :

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values) .
  • Contradictions : Discrepancies may arise due to:
    • Solubility : Poor aqueous solubility (use DMSO ≤0.1%) leading to false negatives.
    • Metabolic Stability : Rapid hepatic clearance in hepatocyte models (e.g., human microsomes) .

What computational strategies predict structure-activity relationships (SAR) for this compound?

Q. Methodological Answer :

  • Docking Studies : Target sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina. Validate poses with MD simulations (GROMACS) .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate with bioactivity .
  • Limitations : Indole ring flexibility may reduce docking accuracy; include ensemble docking to account for conformational diversity .

How can conflicting data in biological activity or synthesis yields be systematically addressed?

Q. Methodological Answer :

  • Yield Discrepancies :
    • Reaction Monitoring : Use TLC or in-situ FTIR to identify incomplete sulfonylation or side reactions .
    • Catalyst Screening : Test alternatives (e.g., ZnCl₂ vs. FeCl₃ for Lewis acid-catalyzed steps) .
  • Bioactivity Variability :
    • Dose-Response Curves : Repeat assays with ≥3 biological replicates.
    • Off-Target Profiling : Use kinase panels or proteome arrays to identify non-specific binding .

What safety protocols are critical when handling this compound during synthesis and testing?

Q. Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during sulfonylation (generates HCl gas) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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